molecular formula C8H14ClN B2422426 7-Methylene-5-azaspiro[3.4]octane hydrochloride CAS No. 1956321-95-1

7-Methylene-5-azaspiro[3.4]octane hydrochloride

Cat. No.: B2422426
CAS No.: 1956321-95-1
M. Wt: 159.66
InChI Key: HKRNKOLEKFFPOK-UHFFFAOYSA-N
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Description

7-Methylene-5-azaspiro[34]octane hydrochloride is a chemical compound with the molecular formula C8H14ClN It is known for its unique spirocyclic structure, which consists of a nitrogen-containing azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylene-5-azaspiro[3.4]octane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor containing a nitrogen atom and a methylene group. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

7-Methylene-5-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of products depending on the substituents involved.

Scientific Research Applications

7-Methylene-5-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Methylene-5-azaspiro[3.4]octane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-5-azaspiro[3.4]octane hydrochloride
  • 5-Azaspiro[3.4]octane hydrochloride
  • 7-Methylene-5-azaspiro[3.4]octane

Uniqueness

7-Methylene-5-azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic structure and the presence of a methylene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.

Properties

IUPAC Name

7-methylidene-5-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-7-5-8(9-6-7)3-2-4-8;/h9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRNKOLEKFFPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2(CCC2)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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